Tert-butyl 2-methoxy-5-methylbenzoate
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Overview
Description
Tert-butyl 2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid, specifically a benzoate ester, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methoxy-5-methylbenzoate typically involves the esterification of 2-methoxy-5-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methoxy-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid or 2-methoxy-5-methylbenzaldehyde.
Reduction: Formation of 2-methoxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Tert-butyl 2-methoxy-5-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methoxy and methyl groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 2-methoxy-5-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 2-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-9-6-7-11(15-5)10(8-9)12(14)16-13(2,3)4/h6-8H,1-5H3 |
InChI Key |
LWFVTJJWUWXLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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